Cranad-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

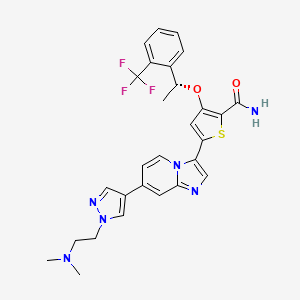

Cranad-2 is a curcumin derivative that has gained significant attention in scientific research due to its unique properties. It is primarily used as a near-infrared fluorescent probe for detecting amyloid-beta deposits, which are associated with Alzheimer’s disease . This compound exhibits excellent optical characteristics, making it a valuable tool for in vivo imaging and diagnostic applications .

科学研究应用

Cranad-2 has a wide range of scientific research applications, including:

作用机制

Target of Action

Cranad-2 is a near-infrared (NIR) fluorescent probe that primarily targets Amyloid-β (Aβ) plaques . These plaques are protein aggregates that are a major histopathological hallmark of Alzheimer’s disease . This compound has a high affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM .

Mode of Action

Upon interacting with Aβ aggregates, this compound exhibits a significant increase in fluorescence intensity . This interaction results in a 70-fold increase in fluorescence intensity and a 90 nm blue shift from 805 to 715 nm . This change in fluorescence properties allows for the detection and imaging of Aβ plaques .

Biochemical Pathways

It is known that the probe’s interaction with aβ plaques can help visualize these structures in the brain, which are associated with the pathogenesis of alzheimer’s disease . The ability to detect these plaques can provide valuable insights into the progression of the disease and the effectiveness of potential treatments.

Pharmacokinetics

This compound is capable of penetrating the blood-brain barrier, which is crucial for its role in detecting Aβ plaques in the brain . This property enhances its bioavailability in the brain, allowing it to interact with its target structures.

Result of Action

The primary result of this compound’s action is the enhanced visualization of Aβ plaques. Its interaction with these plaques leads to a significant increase in fluorescence intensity, which can be detected using appropriate imaging techniques . This allows for the in vivo detection of Aβ plaques, which can be crucial in the study and diagnosis of Alzheimer’s disease .

Action Environment

The action of this compound is influenced by its ability to penetrate the blood-brain barrier, which allows it to reach its target Aβ plaques in the brain

生化分析

Biochemical Properties

Cranad-2 has a high affinity for amyloid-β aggregates, with a dissociation constant (Kd) of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .

Cellular Effects

This compound has been shown to detect amyloid-β in vitro and in vivo . It is capable of distinguishing between monomeric and fibrillar forms of Aβ . This suggests that this compound may influence cell function by interacting with amyloid-β aggregates, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amyloid-β aggregates. The binding of this compound to these aggregates results in a significant increase in fluorescence intensity and a shift in the emission wavelength . This suggests that this compound may exert its effects at the molecular level through binding interactions with amyloid-β aggregates.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the detection of Aβ deposits in the arcAβ mouse model of Alzheimer’s disease cerebral amyloidosis

Transport and Distribution

This compound is known to be blood-brain barrier permeable , suggesting that it can be transported and distributed within cells and tissues

准备方法

Synthetic Routes and Reaction Conditions

Cranad-2 is synthesized through a multi-step chemical process involving the modification of curcumin. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediate compounds, followed by their purification and final modification to obtain this compound with high purity .

化学反应分析

Types of Reactions

Cranad-2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to changes in its optical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescence properties .

相似化合物的比较

Cranad-2 is compared with other curcumin-based fluorescent probes, such as Cranad-5 and Cranad-61 . While all these compounds share a similar curcumin scaffold, this compound is unique due to its specific optical properties and high binding affinity for amyloid-beta aggregates . The table below highlights the key differences:

| Compound | Unique Features | Binding Affinity (Kd) |

|---|---|---|

| This compound | Near-infrared fluorescence, high sensitivity | 38 nM |

| Cranad-5 | Suitable for FRET applications | 10 nM |

| Cranad-61 | Emission wavelength difference due to oxalate moiety | Not specified |

Similar Compounds

- Cranad-5

- Cranad-61

- Bisdemethoxycurcumin

This compound stands out due to its excellent optical characteristics and high specificity for amyloid-beta aggregates, making it a valuable tool in Alzheimer’s disease research and diagnostics .

属性

CAS 编号 |

1193447-34-5 |

|---|---|

分子式 |

C23H25BF2N2O2 |

分子量 |

410.3 g/mol |

IUPAC 名称 |

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 |

InChI 键 |

PVXQJYXODFZTBR-UHFFFAOYSA-N |

SMILES |

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |

手性 SMILES |

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F |

规范 SMILES |

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CRANAD-2; CRANAD 2; CRANAD2. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)